molecular formula C18H23As B14630219 Butylbis(2-methylphenyl)arsane CAS No. 58194-56-2

Butylbis(2-methylphenyl)arsane

Katalognummer: B14630219
CAS-Nummer: 58194-56-2
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: JAEMLNKWGAKDBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C18H21As It is a derivative of arsane, where the arsenic atom is bonded to a butyl group and two 2-methylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butylbis(2-methylphenyl)arsane typically involves the reaction of butylarsine with 2-methylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Butylarsine+2(2-methylphenyl halide)This compound+2(halide)\text{Butylarsine} + 2 \text{(2-methylphenyl halide)} \rightarrow \text{this compound} + 2 \text{(halide)} Butylarsine+2(2-methylphenyl halide)→this compound+2(halide)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to simpler arsane derivatives.

    Substitution: The butyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Butylbis(2-methylphenyl)arsane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Butylbis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for both its potential therapeutic effects and its toxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Arsane (AsH3): A simpler arsenic hydride with different chemical properties.

    Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.

    Dimethylarsane ((CH3)2AsH): Contains two methyl groups bonded to arsenic.

    Trimethylarsane ((CH3)3As): Contains three methyl groups bonded to arsenic.

Uniqueness

Butylbis(2-methylphenyl)arsane is unique due to the presence of both butyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. Its structure allows for specific interactions with other molecules, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

58194-56-2

Molekularformel

C18H23As

Molekulargewicht

314.3 g/mol

IUPAC-Name

butyl-bis(2-methylphenyl)arsane

InChI

InChI=1S/C18H23As/c1-4-5-14-19(17-12-8-6-10-15(17)2)18-13-9-7-11-16(18)3/h6-13H,4-5,14H2,1-3H3

InChI-Schlüssel

JAEMLNKWGAKDBQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC[As](C1=CC=CC=C1C)C2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.